molecular formula C16H15ClN2O2S B5863826 3-chloro-N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]benzamide

3-chloro-N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]benzamide

Cat. No.: B5863826
M. Wt: 334.8 g/mol
InChI Key: KIVMLAKVGUXAQD-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core with a chloro substituent and a carbamothioyl group attached to a hydroxy-dimethylphenyl ring. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Properties

IUPAC Name

3-chloro-N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-9-6-10(2)14(20)13(7-9)18-16(22)19-15(21)11-4-3-5-12(17)8-11/h3-8,20H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVMLAKVGUXAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-hydroxy-3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

Scientific Research Applications

3-chloro-N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

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